molecular formula C23H21FN4O2 B2965712 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1251559-70-2

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2965712
CAS No.: 1251559-70-2
M. Wt: 404.445
InChI Key: MOZDTKVHHOJOJP-UHFFFAOYSA-N
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Description

The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-ethyl group and a 4-oxo moiety. The acetamide side chain includes a 4-fluorophenyl group and an N-methyl modification.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-3-27-15-25-21-19(16-7-5-4-6-8-16)13-28(22(21)23(27)30)14-20(29)26(2)18-11-9-17(24)10-12-18/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZDTKVHHOJOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N(C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide is a member of the pyrrolo[3,2-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F1N3O1C_{19}H_{20}F_{1}N_{3}O_{1}, with a molecular weight of approximately 327.38 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is significant for its interaction with biological targets.

Research indicates that compounds in this class often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : Many pyrrolo[3,2-d]pyrimidines inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis in rapidly dividing cells.
  • Targeting Cancer Cells : By selectively inhibiting TS, these compounds can lead to apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects : Some derivatives have shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Biological Activity Data

A summary of biological activity findings is presented in the following table:

Activity TypeEffectiveness (IC50/ED50)Reference
AntitumorIC50 = 1.7 nM (KB cells)
COX InhibitionIC50 = 0.04 μmol
Anti-inflammatoryED50 = 9.17 μM

Case Studies

  • Antitumor Activity : A study evaluated the compound's efficacy against various human tumor cell lines. The results indicated a potent inhibitory effect on cell proliferation, particularly in KB cells expressing folate receptors.
  • Anti-inflammatory Studies : In vivo studies demonstrated that the compound exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. The results were comparable to standard anti-inflammatory drugs like indomethacin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the 4-fluorophenyl group enhances binding affinity to target enzymes.
  • The pyrrolo[3,2-d]pyrimidine core is essential for the interaction with TS and DHFR.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Target Compound : Pyrrolo[3,2-d]pyrimidine core .
  • Analog from EP 4374877: Pyrrolo[1,2-b]pyridazine core (e.g., Example 68 in ).

Substituent Analysis

Table 1: Substituent Comparison
Compound Name Core Structure Position 3 Substituent Acetamide Group Modifications Potential Impact on Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Ethyl N-(4-fluorophenyl)-N-methyl Enhanced lipophilicity; moderate H-bonding
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrrolo[3,2-d]pyrimidine 3-Methoxypropyl N-[2-(trifluoromethyl)phenyl] Increased polarity; strong electron-withdrawing effects
(4aR)-N-[2-(6-Chloro-5-cyanopyridin-3-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine 4-Hydroxy-4a-methyl Chloro-cyano-pyridinyl substituent Altered target specificity; improved solubility
Key Observations:
  • Acetamide Modifications : The 4-fluorophenyl group in the target may engage in weaker hydrogen bonding compared to the 2-(trifluoromethyl)phenyl group in ’s compound, which has stronger electron-withdrawing effects .

Hydrogen Bonding and Crystallography

  • Fluorine Interactions : The 4-fluorophenyl group in the target could participate in C-F···H or F···π interactions, influencing crystal packing and solubility . highlights bond angle data (e.g., N3—C13—C14—N1: -179.70°) for a related pyrrolo-pyrimidine compound, suggesting rigid conformations that may stabilize crystal lattices .

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